1-Butyl-1,3,5-triazinane-2,4,6-trione

Description

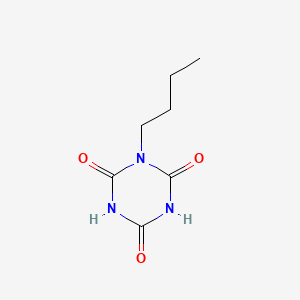

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-3-4-10-6(12)8-5(11)9-7(10)13/h2-4H2,1H3,(H2,8,9,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZVICGUEQCJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)NC(=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561999 | |

| Record name | 1-Butyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53015-84-2 | |

| Record name | 1-Butyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the 1,3,5 Triazinane 2,4,6 Trione Scaffold in Heterocyclic Chemistry

The 1,3,5-triazinane-2,4,6-trione ring system, also known as isocyanuric acid, is a versatile scaffold in heterocyclic chemistry. Its structure, a six-membered ring with alternating carbon and nitrogen atoms, provides a unique platform for chemical modifications. The presence of three nitrogen atoms and three carbonyl groups imparts a distinct reactivity and potential for forming a variety of derivatives.

The triazine core is a key structural motif in numerous compounds with diverse applications. researchgate.net Derivatives of the 1,3,5-triazinane-2,4,6-trione scaffold have found utility in a wide array of fields, underscoring the importance of this heterocyclic system.

Overview of N Alkylated 1,3,5 Triazinane 2,4,6 Trione Derivatives and Their Academic Relevance

The introduction of alkyl groups onto the nitrogen atoms of the 1,3,5-triazinane-2,4,6-trione ring gives rise to N-alkylated derivatives with a broad spectrum of chemical properties and potential applications. These substitutions can significantly influence the molecule's solubility, reactivity, and biological activity.

The academic relevance of these compounds is demonstrated by their investigation in various research areas. For instance, different N-substituted 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated for their potential biological activities. mdpi.comnih.gov The synthesis of these derivatives often involves the use of versatile starting materials like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the sequential substitution of chlorine atoms with various nucleophiles to introduce the desired N-alkyl groups. researchgate.netmdpi.com

The table below presents a selection of N-alkylated 1,3,5-triazinane-2,4,6-trione derivatives and their respective areas of research interest.

| Compound Name | N-Substituent(s) | Area of Research Interest |

| 1,3,5-Triallyl-1,3,5-triazinane-2,4,6(1H,3H,5H)-trione | Allyl | Polymer chemistry, cross-linking agent |

| Methyl(4-(4-(2-chloroethyl)piperazin-1-yl)-6-methoxy-1,3,5-triazin-2-yl)-L-alanyl-L-alaninate | Complex alkyl and amino acid moieties | Anticancer research |

Research Trajectories and Focus on 1 Butyl 1,3,5 Triazinane 2,4,6 Trione Within the Broader Context

Established and Emerging Synthetic Routes to the 1,3,5-Triazinane-2,4,6-trione Core

The foundational structure of this compound is the triazine-trione heterocycle. Several methods have been established for its synthesis, with recent advancements focusing on efficiency and procedural simplicity.

Synthesis from Cyanuric Acid and its Derivatives

Cyanuric acid, the keto-enol tautomer of 1,3,5-triazinane-2,4,6-trione, serves as a primary and cost-effective starting material for the synthesis of the core structure. One of the earliest and most straightforward methods for producing cyanuric acid is the pyrolysis of urea (B33335). This process involves heating urea, which upon decomposition and subsequent cyclotrimerization of the resulting isocyanic acid, yields cyanuric acid.

Alternatively, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile precursor for a wide array of 1,3,5-triazine (B166579) derivatives. mdpi.comnih.gov The chlorine atoms in cyanuric chloride are highly susceptible to nucleophilic substitution, allowing for the sequential replacement with various functional groups. While direct hydrolysis of cyanuric chloride to cyanuric acid is possible, it is the reactivity of the chlorine atoms that is more commonly exploited for the synthesis of substituted triazines. The substitution of the first chlorine atom typically occurs at low temperatures (around 0 °C), with subsequent substitutions requiring progressively higher temperatures. nih.gov This differential reactivity enables controlled synthesis of mono-, di-, and tri-substituted triazines. mdpi.comnih.gov

Multicomponent Reaction Strategies in Triazinane-Trione Synthesis

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules from three or more starting materials in a single step. For the synthesis of triazinane-triones and related structures, MCRs offer a convergent and atom-economical approach. For instance, a catalyst-free one-pot methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives through the three-component reaction of arylaldehydes, thiourea, and orthoformates. nih.gov While this example yields the dithione analog, the underlying principle of combining multiple components to rapidly assemble the triazine core is applicable to the synthesis of triazinane-triones. These strategies often rely on the formation of key intermediates in situ, which then undergo cyclization to form the heterocyclic ring.

N-Alkylation and N-Derivatization Approaches for 1,3,5-Triazinane-2,4,6-triones

The introduction of substituents onto the nitrogen atoms of the 1,3,5-triazinane-2,4,6-trione core is a crucial step in tailoring the properties of the final compound. A variety of methods are available for N-alkylation and N-derivatization, allowing for the incorporation of a wide range of functional groups.

Introduction of Butyl and Other Alkyl Substituents

The butyl group in this compound, as well as other alkyl substituents, can be introduced through several N-alkylation strategies. A common method involves the reaction of the pre-formed 1,3,5-triazinane-2,4,6-trione (or its salt) with an appropriate alkylating agent, such as a butyl halide (e.g., butyl bromide). In a solid-phase synthesis approach, a resin-bound 1,3-disubstituted-1,3,5-triazine-2,4,6-trione can be selectively alkylated at the remaining N-H position using an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com This method allows for the controlled introduction of a third, different substituent.

Direct cyclotrimerization of an alkyl isocyanate, such as butyl isocyanate, provides a direct route to the symmetrically substituted 1,3,5-trialkyl-1,3,5-triazinane-2,4,6-trione. This reaction is often facilitated by a catalyst to promote the formation of the cyclic trimer over linear polymerization.

Incorporation of Diverse Functional Groups (e.g., Allyl, Aryl, Halogenated, Hydroxybenzyl Moieties)

The versatility of the 1,3,5-triazinane-2,4,6-trione scaffold allows for the incorporation of a wide variety of functional groups at the nitrogen positions, leading to compounds with diverse properties.

Allyl Groups: The introduction of allyl groups can be achieved through methods analogous to those used for alkyl groups, for example, by reacting the triazinane-trione with an allyl halide. 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione, also known as triallyl isocyanurate (TAIC), is a commercially available compound synthesized via this route and is used as a crosslinking agent in polymer synthesis.

Aryl Groups: N-aryl substituted 1,3,5-triazinane-2,4,6-triones are commonly synthesized by the cyclotrimerization of aryl isocyanates. mdpi.comnih.gov For example, 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione can be prepared from phenyl isocyanate. nist.gov Alternatively, N-arylation can be achieved through cross-coupling reactions, although this is a less common approach for this specific scaffold.

Halogenated Moieties: Halogenated substituents, typically on an aryl ring, can be introduced by using a halogenated starting material. For instance, the synthesis of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trione can be accomplished from the corresponding halogenated isocyanurate precursor. mdpi.com

Hydroxybenzyl Moieties: The incorporation of hydroxybenzyl groups is of interest for applications such as antioxidants. A synthetic route to 1,3,5-tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione involves a two-step process. First, a substituted phenol (B47542) is chloromethylated, and this intermediate is then reacted with cyanuric acid to yield the final product. wikipedia.org Another example is the synthesis of 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazin-2,4,6(1H,3H,5H)-trione, a known antioxidant. chemicalbook.com

Table of Synthetic Methodologies for N-Substituted 1,3,5-Triazinane-2,4,6-triones

| Methodology | Starting Materials | Key Features | Example Product |

|---|---|---|---|

| Synthesis from Cyanuric Acid/Derivatives | Cyanuric acid, Urea, Cyanuric chloride | Utilizes readily available and inexpensive precursors. Sequential substitution of cyanuric chloride allows for controlled synthesis. | 1,3,5-Triazinane-2,4,6-trione |

| Multicomponent Reactions | Aldehydes, Thiourea, Orthoformates | Convergent, atom-economical, and efficient for rapid library synthesis. | 1,3,5-Triazine-2,4-dithione derivatives (as an illustrative example) |

| One-Pot Methodologies | Isocyanates, Imidates, Guanidines, Aldehydes | Streamlined procedures with reduced workup and waste. | Symmetrically substituted N-alkyl-1,3,5-triazinane-2,4,6-triones |

| N-Alkylation | 1,3,5-Triazinane-2,4,6-trione, Alkyl halides | A versatile method for introducing a wide range of alkyl groups. | This compound |

| N-Derivatization | 1,3,5-Triazinane-2,4,6-trione, Aryl isocyanates, Functionalized phenols | Allows for the incorporation of diverse functionalities like aryl, allyl, and hydroxybenzyl groups. | 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione, 1,3,5-Tris(hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione |

Elucidation of Reaction Mechanisms in Triazinane-Trione Synthesis and Functionalization

The formation and subsequent modification of the 1,3,5-triazinane-2,4,6-trione ring system are governed by specific reaction mechanisms. Understanding these pathways is crucial for controlling the synthesis of N-substituted derivatives like this compound and for the targeted functionalization of the heterocyclic core. Mechanistic studies, combining experimental and computational approaches, have provided significant insights into these processes.

The predominant route for synthesizing N-substituted 1,3,5-triazinane-2,4,6-triones is the cyclotrimerization of isocyanates. researchgate.nettue.nldntb.gov.ua This reaction is known to form a thermodynamically highly stable trifunctional isocyanurate ring structure. researchgate.net The process is typically catalyzed, and the catalysts can be broadly categorized into two main classes: those operating via a Lewis basic mechanism and those that are metal-containing. tue.nldntb.gov.ua

A proposed mechanism for the cyclotrimerization of isocyanates catalyzed by a Lewis base, such as tetrabutylammonium (B224687) acetate, has been detailed through experimental and computational studies. researchgate.net The catalytic cycle is initiated by the nucleophilic attack of the catalyst on the electrophilic carbon atom of an isocyanate molecule. This leads to the formation of an intermediate, which then sequentially adds two more isocyanate molecules. The final step involves the cyclization of the resulting linear trimer to form the stable 1,3,5-triazinane-2,4,6-trione ring and regenerate the catalyst. researchgate.net

Another fundamental synthesis route, primarily for the parent compound cyanuric acid (1,3,5-triazinane-2,4,6-trione), involves the thermal decomposition of urea. wikipedia.org This process proceeds through several key intermediates. Initially, urea decomposes to form isocyanic acid and ammonia. The isocyanic acid then trimerizes to form cyanuric acid. wikipedia.org Other intermediates, such as biuret (B89757) and triuret, are also formed during this process as temperature increases. wikipedia.org

Mechanistic understanding is equally important for the functionalization of the pre-formed triazinane-trione ring. A key example is the conversion of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates) into their 1,3,5-triazinane-2,4,6-trithione (thioisocyanurate) analogues. nih.gov Studies on this thionation reaction, when performed at lower temperatures, revealed the formation of mixtures containing mono-, bis-, and tris-thionated derivatives. The successful isolation and characterization of these "S,O-mixed" intermediates provide direct evidence for a stepwise reaction mechanism, where each carbonyl oxygen is sequentially replaced by a sulfur atom. nih.gov

The table below summarizes key intermediates identified in the synthesis and functionalization pathways of triazinane-triones.

| Process | Key Intermediates | Reference |

| Thermal Decomposition of Urea | Isocyanic acid, Biuret, Triuret | wikipedia.org |

| Thionation of Isocyanurates | Mono-thionated triazinane-trione, Bis-thionated triazinane-trione | nih.gov |

DFT (Density Functional Theory) calculations have also been employed to provide deeper insights into the stability and reaction mechanisms involved in triazinane-trione synthesis. researchgate.net Such computational studies, along with experimental evidence, are vital for designing new, more efficient catalysts and for developing novel functionalization strategies for this important class of heterocyclic compounds. tue.nldntb.gov.ua

Nucleophilic Substitution Reactions on the Triazinane Ring System

The reactivity of the 1,3,5-triazine core towards nucleophiles is most prominently featured in the synthesis of its derivatives, starting from highly reactive precursors like 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. nih.govresearchgate.netfrontiersin.org This precursor is exceptionally reactive towards nucleophilic substitution, allowing for the stepwise replacement of its three chlorine atoms. researchgate.netnih.govmdpi.comresearchgate.net This sequential substitution is a cornerstone in the synthesis of asymmetrically substituted 1,3,5-triazines and is carefully controlled by temperature. arkat-usa.orgnih.gov The reactivity of the chlorinated s-triazine decreases as more chlorine atoms are substituted. nih.govmdpi.com

Once the 1,3,5-triazinane-2,4,6-trione ring is formed, as in this compound, it lacks the halogen leaving groups, and the ring carbons are part of carbonyl groups. Consequently, the ring itself is generally not susceptible to the same nucleophilic aromatic substitution reactions seen with its chloro-precursor. The relevant nucleophilic reactions are those that lead to its formation.

Amine and Anionic Nucleophile Substitution Pathways

The synthesis of N-substituted triazines frequently involves the reaction of amines with 2,4,6-trichloro-1,3,5-triazine. The substitution pattern is highly dependent on reaction conditions. Typically, the first substitution occurs at 0°C, the second at room temperature, and the third requires heating. arkat-usa.org Studies exploring the chemoselectivity of TCT with different nucleophiles have found that if an amine is the first nucleophile to be incorporated, it precludes the subsequent addition of thiols or alcohols. nih.gov This indicates that for mixed substitutions, amines are often introduced at a later stage. nih.govarkat-usa.org

Alcohol and Thiol Substitution Reactions

Alcohols and thiols are common nucleophiles used to create substituted triazines from TCT. researchgate.net Experimental and theoretical studies have established a preferential order for the incorporation of different nucleophiles, which is generally alcohol > thiol > amine. nih.govfrontiersin.org This hierarchy allows for the controlled, stepwise synthesis of tri-substituted triazines with diverse functionalities. For example, an alcohol can be reacted with TCT at 0°C to yield a mono-substituted product, which can then react with a thiol at room temperature, followed by an amine at a higher temperature to achieve a fully and asymmetrically substituted triazine. nih.govfrontiersin.org

Table 1: Stepwise Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (TCT)

| Substitution Step | Typical Nucleophile | General Reaction Temperature | Reactivity of Triazine Intermediate |

|---|---|---|---|

| First Substitution | Alcohol, Thiol, or Amine | 0°C | High (on TCT) |

| Second Substitution | Thiol or Amine | Room Temperature | Moderate (on Dichloro-s-triazine) |

| Third Substitution | Amine | Elevated (e.g., 75°C) | Low (on Monochloro-s-triazine) |

Electrophilic Reactivity and Functionalization

The 1,3,5-triazine ring is an electron-deficient heterocycle. nih.govresearchgate.net This property means its isomers generally have much weaker resonance energy compared to benzene, making them more amenable to nucleophilic substitution reactions rather than electrophilic substitutions. nih.gov

Triazinane Derivative Mediated Electrophilic Bromination Reactions

There is little evidence to suggest that 1,3,5-triazinane-2,4,6-trione derivatives are used to mediate electrophilic bromination reactions. Electrophilic aromatic substitution, such as bromination, typically requires an electron-rich aromatic system that can attack the electrophile. lumenlearning.com Given the electron-deficient nature of the triazine ring, it is not a suitable candidate for undergoing electrophilic substitution itself. The literature instead points to the use of brominated triazine derivatives, such as 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione, as flame retardants, where the bromine atoms are part of the substituent rather than being involved in mediating further reactions. researchgate.net

Hydrolytic Behavior and Degradation Pathways of Triazinane-Trione Structures

The stability of the triazinane-trione ring can be compromised under certain conditions, leading to hydrolysis and degradation. Studies on analogous structures provide insight into these pathways.

The alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related compound, was found to proceed via an initial deprotonation by a hydroxide (B78521) ion. nih.gov This is followed by the elimination of a nitro group and the formation of a denitrated intermediate, which then undergoes a nucleophilic attack by another hydroxide, leading to the opening of the ring. nih.gov The dominant pathway results in the formation of 4-nitro-2,4-diazabutanal, formaldehyde, and nitrous oxide. nih.gov This suggests that under basic conditions, the degradation of N-substituted triazinane-triones could be initiated by an attack on the ring, particularly if the N-substituent can act as a leaving group or stabilize an intermediate.

Photodegradation is another relevant pathway. A study on 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) under UV irradiation identified nine previously unknown phototransformation products (PTPs). researchgate.net This indicates that N-substituted triazinane-triones can undergo complex transformations when exposed to light, likely involving the cleavage and rearrangement of the N-substituents and the triazine core. researchgate.net

Table 2: Proposed Early-Stage Products of RDX Alkaline Hydrolysis

| Product | Chemical Formula |

|---|---|

| 4-nitro-2,4-diazabutanal | C₂H₅N₃O₃ |

| Nitrite | NO₂⁻ |

| Formaldehyde | CH₂O |

| Nitrous oxide | N₂O |

This data is based on the analogous compound RDX and suggests a potential degradation pathway for triazinane-trione structures. nih.gov

Catalytic Transformations Involving Triazinane-Trione Compounds

N-substituted 1,3,5-triazinane-2,4,6-triones, including the n-butyl derivative, are part of a broader class of triazine compounds that exhibit versatile reactivity, often influenced by the nature of their substituents. While specific catalytic applications of this compound are not extensively documented in publicly available research, the triazine framework is a cornerstone in various catalytic processes. The reactivity of the triazinane-trione ring is often centered around the carbonyl groups and the nitrogen atoms, which can be involved in coordination with metal centers or participate in hydrogen bonding, influencing catalytic cycles.

The synthesis of functionalized 1,3,5-triazine derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. The stepwise substitution of its chlorine atoms with various nucleophiles is a well-established method to introduce diverse functionalities. This controlled reactivity allows for the synthesis of a wide array of symmetric and non-symmetric triazine derivatives, which can then be used as ligands in catalysis or as organocatalysts themselves. The reactivity of the chlorine atoms decreases with each substitution, allowing for a high degree of control over the final product.

In the context of catalysis, triazine derivatives are utilized in several ways:

Ligands for Metal Catalysts: The nitrogen atoms within the triazine ring can coordinate with metal ions, making triazine derivatives effective ligands in coordination chemistry. These metal-triazine complexes can catalyze a variety of organic transformations. For instance, triazine-based ligands have been used to bind ruthenium and osmium to form metallaprisms.

Organocatalysis: Certain functionalized triazines can act as organocatalysts. The basic nitrogen atoms can activate substrates through hydrogen bonding or by acting as a Brønsted base.

Precursors to Catalytically Active Materials: Triazinane-triones can serve as precursors for the synthesis of more complex materials with catalytic properties, such as porous carbon nitrides. For example, 2,4,6-tricyano-1,3,5-triazine is a precursor for synthesizing layered and nanoporous carbon nitrides through high-pressure condensation reactions. rsc.orgresearchgate.net

One area of significant research is the metal-catalyzed cyclotrimerization of nitriles to form 2,4,6-triaryl-1,3,5-triazines. While this reaction produces a different class of triazines, it highlights the catalytic importance of the triazine synthesis. Low-valent titanium species have shown potential as catalysts for the cyclotrimerization of benzonitrile (B105546) and its derivatives. nist.gov

The following table provides examples of catalytic systems used in the synthesis of triazine derivatives, which could be adapted for transformations involving N-substituted 1,3,5-triazinane-2,4,6-triones.

| Catalyst System | Reactants | Product Type | Reference |

| Titanium Chlorido Complexes and Magnesium | Benzonitriles | 2,4,6-Triaryl-1,3,5-triazines | nist.gov |

| Copper(I) and Copper(II) Chloride | 5-methoxy-5,6-diphenyl-4,5-dihydro-2H- cdnsciencepub.comnasa.govwikipedia.orgtriazine-3-thione | Binuclear copper(II) complex and hexanuclear copper(I) cluster | acs.org |

Kinetic and Thermodynamic Investigations of Triazinane-Related Reactions

The formation of N-substituted 1,3,5-triazinane-2,4,6-triones often involves the trimerization of isocyanates. The kinetics of isocyanate reactions, particularly with alcohols to form urethanes, have been extensively studied and can provide a model for understanding the reactivity of the isocyanate precursors to triazinane-triones. The reaction between n-butyl isocyanate and alcohols is influenced by the solvent and the presence of catalysts. For instance, the reaction of phenyl isocyanate with n-butanol has been studied as a model for polyurethane formation. semanticscholar.org The activation energies for the reaction of normal- and secondary-butyl alcohols with phenyl isocyanate have been reported to be 11.5 and 12.5 kcal/mol, respectively, in the absence of a catalyst. cdnsciencepub.com

A study on the reaction of phenyl isocyanate and 1-butanol (B46404) highlighted the complexity of the reaction mechanism, which can involve non-catalyzed pathways as well as catalysis by the alcohol, the isocyanate, and the resulting carbamate (B1207046) product. rsc.org The formation of a complex between two 1-butanol molecules and one phenyl isocyanate molecule was found to significantly influence the reaction kinetics, especially at high alcohol concentrations. rsc.org

Thermodynamic data for the parent 1,3,5-triazine and cyanuric acid (the non-N-substituted triazinane-2,4,6-trione) are available from sources like the NIST WebBook. nist.govwikipedia.org This data provides a fundamental understanding of the stability and energy of the triazine ring system.

The following table summarizes some thermodynamic properties of cyanuric acid:

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (solid) | -693.3 ± 1.5 | kJ/mol | nist.gov |

| Enthalpy of Sublimation | 133. | kJ/mol | nist.gov |

| Constant Pressure Heat Capacity (solid, 298.15 K) | 130.0 | J/mol·K | nist.gov |

The dissociation constants (pKa) of cyanuric acid have also been determined, indicating its acidic nature in aqueous solution. wikipedia.org The pKa values are 6.88, 11.40, and 13.5. wikipedia.org This acidity is due to the tautomeric equilibrium between the keto and enol forms, with the keto form predominating. wikipedia.org

While direct kinetic and thermodynamic data for this compound remains a gap in the literature, the existing information on related compounds provides a solid foundation for predicting its chemical behavior and for designing future experimental studies.

Advanced Structural Characterization and Computational Chemistry of N Substituted 1,3,5 Triazinane 2,4,6 Triones

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 1-butyl-1,3,5-triazinane-2,4,6-trione, identifying its functional groups, and probing its electronic environment.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the butyl group and the N-H protons of the triazinane ring. The butyl group protons would appear as a set of coupled multiplets in the aliphatic region (typically δ 0.8-4.0 ppm). Based on typical chemical shifts for N-alkyl groups, the methylene (B1212753) group attached to the nitrogen (N-CH₂) would be the most downfield, followed by the subsequent methylene groups, and terminating with the upfield methyl group. The N-H protons on the ring are expected to appear as a broader signal at a more downfield chemical shift, with the exact position being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing four distinct signals for the butyl group's carbon atoms and a single, downfield signal for the three equivalent carbonyl (C=O) carbons of the triazinane ring. The chemical shift of the carbonyl carbons is characteristic for this type of cyclic ureide structure and typically appears in the range of δ 150-160 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | NH | 5.0 - 8.0 | Broad Singlet |

| ¹H | N-CH₂ -CH₂-CH₂-CH₃ | 3.5 - 3.9 | Triplet |

| ¹H | N-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | Multiplet |

| ¹H | N-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.5 | Multiplet |

| ¹H | N-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C | C =O | 150 - 160 | - |

| ¹³C | N-CH₂ -CH₂-CH₂-CH₃ | 40 - 45 | - |

| ¹³C | N-CH₂-CH₂ -CH₂-CH₃ | 28 - 32 | - |

| ¹³C | N-CH₂-CH₂-CH₂ -CH₃ | 19 - 22 | - |

| ¹³C | N-CH₂-CH₂-CH₂-CH₃ | 13 - 15 | - |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorptions. Strong, sharp peaks corresponding to the C=O stretching vibrations of the three carbonyl groups are anticipated in the region of 1680-1750 cm⁻¹. The N-H stretching vibrations of the two secondary amine groups in the ring would appear as a broad band between 3100 and 3400 cm⁻¹. Furthermore, the C-H stretching vibrations of the butyl group's CH₂ and CH₃ groups would be observed in the 2850-3000 cm⁻¹ range. libretexts.org Bending vibrations for C-N bonds within the ring are also expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric "breathing" mode of the triazinane ring often gives a strong signal in the Raman spectrum. While C=O stretches are visible, they are typically less intense than in the IR spectrum. The C-H and C-C vibrations of the butyl group would also be Raman active.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | -NH- | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch | -CH₃, -CH₂- (Butyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carbonyl | 1680 - 1750 | Very Strong |

| N-H Bend | -NH- | 1500 - 1600 | Medium |

| C-H Bend | -CH₃, -CH₂- (Butyl) | 1350 - 1470 | Medium |

| C-N Stretch | Triazinane Ring | 1200 - 1400 | Medium-Strong |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the molecular weight is 185.18 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 185. Key fragmentation patterns would likely involve the butyl substituent. A primary fragmentation pathway would be the loss of the butyl radical (•C₄H₉), leading to a fragment ion at m/z = 128. Another common fragmentation for N-alkyl compounds is the loss of an alkene (butene, C₄H₈) via a McLafferty-type rearrangement, which would result in a fragment ion at m/z = 129. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₇H₁₁N₃O₃) by distinguishing its exact mass from other compounds with the same nominal mass.

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Since this compound lacks extended conjugation, it is not expected to absorb light in the visible region. However, it will exhibit absorptions in the ultraviolet range. The carbonyl groups in the triazinane ring possess non-bonding electrons (n) and π-orbitals, allowing for weak n → π* transitions. These transitions typically occur in the UV region, and for related saturated cyclic ureides, they are observed at wavelengths below 250 nm. For instance, 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione shows absorption in this region. nist.gov The spectra of N-aryl substituted triazinanes, by contrast, show strong absorptions near 300 nm due to π → π* transitions involving the aromatic rings. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

In the solid state, the molecules of this compound would be expected to form extensive networks of intermolecular hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. These interactions are crucial in dictating the crystal packing and influencing the physical properties of the compound. The flexible butyl chain would likely occupy positions that minimize steric hindrance within the crystal lattice.

Computational and Theoretical Chemical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the structural and electronic properties of N-substituted 1,3,5-triazinane-2,4,6-triones. nih.govresearchgate.netnih.gov For this compound, these theoretical methods can be employed to:

Optimize Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure, including bond lengths, bond angles, and the puckering of the triazinane ring. This allows for the analysis of different conformers (e.g., related to the orientation of the butyl group) and the determination of their relative energies.

Predict Spectroscopic Properties: Theoretical calculations can simulate vibrational (IR and Raman) spectra by calculating the frequencies and intensities of the vibrational modes. researchgate.net This is invaluable for assigning experimental peaks to specific molecular motions. Similarly, NMR chemical shifts and UV-Vis electronic transitions can be predicted to aid in the interpretation of experimental data.

Analyze Electronic Structure: Computational models provide detailed information on the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This information helps in understanding the molecule's reactivity and intermolecular interactions. Studies on related energetic materials like 2,4,6-trinitro-1,3,5-triazine have used DFT to predict crystal structures and properties prior to synthesis. mdpi.comresearchgate.net

By combining these computational insights with the inferential data from related compounds, a comprehensive and scientifically rigorous understanding of the structure of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of N-substituted 1,3,5-triazinane-2,4,6-triones, also known as isocyanurates. These theoretical calculations provide deep insights into molecular geometry, stability, and reactivity, complementing experimental findings. For N-alkyl substituted isocyanurates, DFT studies, particularly those employing functionals like B3LYP with dispersion corrections (e.g., B3LYP-GD3), have been instrumental in understanding their conformational behaviors and thermochemical properties.

A significant aspect revealed by DFT calculations is the complex conformational landscape of these molecules, which grows exponentially with the length of the n-alkyl substituents. For instance, a computational study on tri-n-alkyl isocyanurates highlighted that while tri-n-propyl isocyanurate has 22 possible conformers, this number increases dramatically to 465 for tri-n-butyl isocyanurate. This complexity arises from the rotational freedom within the alkyl chains.

Dispersion interactions play a crucial role in the stability of these conformers. DFT calculations that include dispersion corrections have shown that conformers where the alkyl substituents are in close proximity are energetically more favorable. For a series of tri-n-alkyl isocyanurates, conformers with C₃ symmetry, where the three substituents are oriented on the same side of the triazinane ring, were identified as the global energy minimum structures.

Table 1: Representative Electronic Properties of a Substituted 1,3,5-Triazine (B166579) Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2435 eV |

| Electronegativity (χ) | 4.05315 eV |

Note: The data in this table is representative of a substituted triazine derivative and is intended for illustrative purposes. Specific values for this compound may vary.

Cutting Edge Applications of N Substituted 1,3,5 Triazinane 2,4,6 Triones in Materials Science and Organic Synthesis

Polymer and Advanced Materials Chemistry Applications

N-substituted 1,3,5-triazinane-2,4,6-triones, as a class of compounds, are noted for their versatility in polymer science. However, specific research detailing the applications of 1-Butyl-1,3,5-triazinane-2,4,6-trione is limited. The subsequent sections address the requested applications based on available data for this specific compound.

No specific studies detailing the application of this compound as an antioxidant or stabilizer in polymeric materials like polyolefins or synthetic fibers were identified in a review of scientific literature. The role of antioxidants is to mitigate degradation from oxidation, and while certain substituted triazines are effective in this capacity, the efficacy of the 1-butyl variant has not been reported.

A search of available scientific and technical literature did not yield any studies or reports on the implementation of this compound as a flame retardant in polymer composites. While brominated versions of 1,3,5-triazinane-2,4,6-trione are investigated for their flame retardant properties, there is no corresponding data for the 1-butyl derivative.

There is no available research data to suggest that this compound has been utilized in the development of novel coatings or as a surface modifier. The properties that would make it suitable for such applications have not been documented in the public domain.

Strategic Reagents and Building Blocks in Organic Synthesis

The utility of this compound as a strategic reagent in organic synthesis is another area of potential interest.

The 1,3,5-triazinane-2,4,6-trione structure can be brominated to create electrophilic brominating agents. For instance, 1-bromo-1,3,5-triazinane-2,4,6-trione is a known compound. nih.gov However, there is no specific information available that details the use of this compound as a precursor for, or a direct reagent in, electrophilic bromination reactions in fine chemical synthesis. The synthesis of such brominating agents typically involves the direct bromination of the triazine core.

As per the user's request, no data tables with research findings for "this compound" have been generated due to the lack of specific data for this compound in the reviewed scientific literature.

Precursors and Synthons for Diverse Heterocyclic Compounds

This compound is a stable, solid precursor that can readily provide n-butyl isocyanate, a highly reactive intermediate essential for the synthesis of numerous nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The isocyanate functional group (-N=C=O) is a powerful electrophile that engages in a variety of addition and cycloaddition reactions, making it a valuable synthon for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. nih.gov

One of the most significant applications is in the synthesis of sulfonylurea derivatives, a critical class of compounds used extensively as herbicides and as drugs for treating type II diabetes. researchgate.net The general synthesis involves the reaction of n-butyl isocyanate with a sulfonamide in the presence of a base. The isocyanate acts as a key building block, incorporating the N-butylcarbamoyl moiety into the final heterocyclic structure. researchgate.net

| Target Heterocycle Class | Precursor | Key Reaction Type | Application |

| Sulfonylureas | n-Butyl Isocyanate | Addition to Sulfonamide | Herbicides, Antidiabetic Drugs |

| Benzimidazoles | n-Butyl Isocyanate | Addition-Cyclization | Fungicides (e.g., Benomyl) |

This table summarizes the role of n-butyl isocyanate, derived from this compound, in synthesizing key heterocyclic compounds.

Furthermore, n-butyl isocyanate is an intermediate in the production of benzimidazole (B57391) fungicides, such as benomyl. nih.gov In these syntheses, the isocyanate reacts with an amino group on the benzimidazole precursor, demonstrating its utility in functionalizing existing heterocyclic systems. The use of the stable trimer, this compound, as a source for the volatile and hazardous n-butyl isocyanate monomer offers significant practical advantages in handling and reaction control.

Acylating Agents in Esterification and Other Transformations

The reactivity of the isocyanate group enables it to act as a potent acylating agent, specifically for carbamoylation. While not a traditional acylating agent for esterification in the sense of forming a carboxylate ester, its reaction with alcohols yields carbamate (B1207046) esters (urethanes). This transformation is fundamental in polyurethane chemistry. nih.gov

The general reaction involves the nucleophilic attack of an alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This process does not require a leaving group in the way that acyl chlorides or anhydrides do, making it a highly atom-economical addition reaction.

Reaction with Nucleophiles:

Alcohols (R'-OH): R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (Carbamate)

Amines (R'-NH₂): R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (Urea)

Thiols (R'-SH): R-N=C=O + R'-SH → R-NH-C(=O)-S-R' (Thiocarbamate)

While direct use of this compound for these transformations is not widely documented, its role as a precursor to n-butyl isocyanate is implicit. In a related context, the broader family of 1,3,5-triazines has been successfully employed in esterification. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can activate carboxylic acids, facilitating their conversion to esters. organic-chemistry.org This highlights the inherent reactivity of the triazine core and its derivatives in transformations involving carbonyl chemistry.

Contributions to Supramolecular Chemistry and Crystal Engineering

The 1,3,5-triazinane-2,4,6-trione (isocyanurate) ring is an outstanding structural motif for supramolecular chemistry and crystal engineering. nih.gov Its planar, electron-rich structure, featuring three carbonyl groups, makes it an excellent hydrogen bond acceptor. researchgate.netmdpi.com These interactions are crucial for the rational design and self-assembly of molecules into well-defined, higher-order structures. bohrium.comresearchgate.net

| Supramolecular Interaction | Role of Isocyanurate Ring | Influence of N-Butyl Group | Resulting Structure |

| Hydrogen Bonding | Carbonyl groups (C=O) act as H-bond acceptors. | Steric hindrance can direct the approach of H-bond donors. | Formation of predictable synthons (e.g., dimers, tapes). researchgate.net |

| π-π Stacking | The triazine ring can participate in stacking interactions. | Can influence the offset and distance of stacked rings. | Contributes to the stability of the crystal lattice. |

| Van der Waals Forces | Provides a rigid core structure. | Flexible alkyl chains contribute to crystal packing via dispersion forces. | Affects density and melting point of the crystal. |

This table outlines the key interactions involving this compound in the solid state.

Exploration in Catalytic Systems

The application of this compound and its monomer in catalysis is an area of specialized interest. While not a conventional catalyst, n-butyl isocyanate has been described as a component in the catalytic synthesis of certain sulfonylurea herbicides. In some industrial processes, it is reported to function as a catalyst when reacting sulfonamides with phosgene. oecd.org However, it is more commonly understood to be a key reactant in the primary synthetic routes to sulfonylureas, where it is consumed in the reaction. researchgate.net

The isocyanate-hydroxyl reaction, central to polyurethane production, is typically catalyzed by organometallic compounds, such as those based on tin. Research into alternative, non-tin catalysts often uses n-butyl isocyanate as a model substrate to study reaction kinetics and mechanisms. This highlights its role as a probe for developing new catalytic systems rather than as a catalyst itself in this context.

Furthermore, the broader class of 1,3,5-triazine (B166579) derivatives has been explored as ligands for metal catalysts, suggesting a potential, though underexplored, application for N-alkyl isocyanurates. The nitrogen atoms within the triazine ring possess lone pairs of electrons that could coordinate to a metal center, potentially influencing the metal's catalytic activity and selectivity.

Prospective Research Directions and Emerging Paradigms for N Substituted 1,3,5 Triazinane 2,4,6 Triones

Advancements in Green Chemistry and Sustainable Synthetic Methodologies

The synthesis of 1,3,5-triazine (B166579) derivatives is undergoing a transformation driven by the principles of green chemistry. Traditional methods often rely on harsh reaction conditions and hazardous solvents. chim.it Modern approaches, however, are focusing on efficiency, safety, and environmental benignity.

Microwave-assisted synthesis has emerged as a powerful tool, offering significant reductions in reaction times and often leading to excellent yields under solvent-free conditions. researchgate.net This technique not only accelerates the chemical process but also enhances energy efficiency. researchgate.net Similarly, ultrasound-assisted methods have demonstrated success in synthesizing 1,3,5-triazine derivatives, improving reaction rates and yields while sometimes enabling the use of aqueous media, thereby minimizing the reliance on organic solvents. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 1,3,5-Triazine Derivatives

| Methodology | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvents (e.g., Toluene, DMF), often for several hours. | Well-established procedures. | mdpi.comnih.gov |

| Microwave Irradiation | Solvent-free or minimal solvent, reaction times of minutes. | Rapid reaction rates, high yields, energy efficiency. | chim.itresearchgate.netmdpi.com |

| Ultrasound-Assisted | Aqueous or organic media, room temperature or mild heating (e.g., 40°C). | Accelerated reactions, high yields, potential for aqueous synthesis. | mdpi.com |

| Solid-Phase Synthesis | Resin-bound substrates, reaction at moderate temperatures (e.g., 65°C). | Simplified purification, potential for automation. | nih.gov |

Elucidation of Novel and Undiscovered Functionalization Pathways

The trifunctional nature of the 1,3,5-triazinane-2,4,6-trione core offers a vast landscape for chemical modification. The most established method for creating N-substituted derivatives involves the sequential nucleophilic substitution of chlorine atoms on a precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise functionalization with various nucleophiles (e.g., amines, alcohols, thiols). researchgate.netnih.gov

Future research is aimed at moving beyond these standard substitutions to uncover more novel transformations. One such area is the selective modification of the carbonyl groups. For instance, the conversion of the carbonyl (C=O) groups to thiocarbonyl (C=S) groups using reagents like Lawesson's reagent or P₄S₁₀ has been demonstrated for triaryl-substituted analogues, creating 1,3,5-triazinane-2,4,6-trithiones. mdpi.comnih.gov This oxygen-for-sulfur exchange significantly alters the electronic and optical properties of the molecule, opening avenues for new applications. mdpi.comnih.gov

Furthermore, the triazine ring itself can be used as a structural scaffold or "branching connector" to build more complex molecular architectures. nih.govmdpi.com Researchers have successfully used the triazine core to synthesize peptide dendrimers, where peptide chains are grown from the functionalized ring. nih.govmdpi.com Exploring cycloaddition reactions and metal-catalyzed cross-coupling reactions on appropriately functionalized N-substituents are other promising directions for creating novel and diverse derivatives.

Refined Computational Modeling for Property Prediction and Design

In silico methods are becoming indispensable for accelerating the discovery and development of new materials. Computational chemistry allows researchers to predict the properties of novel N-substituted 1,3,5-triazinane-2,4,6-triones before their synthesis, saving significant time and resources. rsc.org

Quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. DFT calculations can be used to predict the most stable molecular conformations, crystal structures, densities, and even energetic properties like heats of reaction. rsc.orgresearchgate.net For example, the properties of novel energetic materials based on the triazine-trioxide core have been successfully predicted using DFT, identifying them as promising candidates for environmentally friendly high-energy-density materials. rsc.orgresearchgate.net These computational studies can also elucidate the impact of specific functional groups on the molecule's electronic and optical properties, as demonstrated in the comparison between isocyanurates and their thioisocyanurate analogues. mdpi.comnih.gov

Beyond static properties, reactive force fields like ReaxFF enable large-scale molecular dynamics simulations to predict the behavior of these materials under various stimuli, such as thermal decomposition. rsc.orgmdpi.com Such predictive power is crucial for the rational design of molecules with tailored properties, whether for energetic materials, pharmaceuticals, or advanced polymers.

Table 2: Computationally Predicted Properties of Novel Triazine-Based Compounds

| Compound | Predicted Space Group | Predicted Density (g/cm³) | Predicted Heat of Reaction (kcal/kg) | Reference |

|---|---|---|---|---|

| MTO (2,4,6-Triamino-1,3,5-triazine-1,3,5-trioxide) | P2₁ | 1.92 | 1036 | rsc.orgresearchgate.net |

| MTO3N (2,4,6-Trinitro-1,3,5-triazine-1,3,5-trioxide) | P2₁/c | 2.10 | 1412 | rsc.orgresearchgate.net |

Integration into Next-Generation Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli like light, temperature, or pH, are at the forefront of materials science. The unique structural features of N-substituted 1,3,5-triazinane-2,4,6-triones make them excellent candidates for incorporation into such systems. The triazine ring's ability to participate in various intermolecular interactions, including extensive hydrogen bonding, is a key feature that can be exploited. researchgate.net

One promising application is in stimuli-responsive drug delivery systems (DDSs). nih.gov For example, polymers containing triazinane trione (B1666649) moieties could be designed to change their solubility or conformation in response to the acidic microenvironment of a tumor, triggering the release of a therapeutic agent. nih.gov Another avenue is the development of photo-responsive materials. By incorporating photo-cleavable groups, such as o-nitrobenzyl units, onto the triazinane scaffold, materials could be created that dissociate or release a payload upon exposure to a specific wavelength of light. mdpi.com

Furthermore, derivatives like 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione are already used as crosslinking agents in the fabrication of shape-memory polymers, a class of smart materials that can return to their original shape from a deformed state when triggered by an external stimulus. The trifunctionality of the core allows for the creation of highly crosslinked and robust polymer networks, which is essential for these applications.

Rational Design of Highly Selective Chemical Reagents and Catalysts

The well-defined and predictable reactivity of the triazine core allows for the rational design of specialized chemical tools. The stepwise substitution of 2,4,6-trichloro-1,3,5-triazine provides a foundation for creating highly selective linkers and reagents. nih.gov By understanding the preferential order of reaction with different nucleophiles (e.g., alcohols, thiols, and amines), chemists can construct complex, multifunctional molecules with precise control over their architecture. nih.gov

This principle can be extended to the design of chiral reagents. For instance, chiral 1,3,5-triazine derivatives have been used as solvating agents to determine the enantiomeric excess of other molecules using NMR spectroscopy, highlighting their ability to engage in selective molecular recognition. mdpi.com

The triazine scaffold also shows promise in catalysis. The nitrogen atoms in the ring can coordinate with metal ions, suggesting that N-substituted triazinane triones could serve as ligands in coordination chemistry or as platforms for developing novel catalysts. researchgate.net The use of cyanuric acid, the parent compound, in assisting the synthesis of photocatalysts for hydrogen generation points to the potential of its derivatives in sustainable energy applications. acs.org By rationally designing the substituents on the nitrogen atoms, it may be possible to fine-tune the electronic properties of the central ring and any coordinated metal, leading to highly selective and efficient catalysts for a range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-butyl-1,3,5-triazinane-2,4,6-trione, and how do eco-friendly methodologies improve scalability?

- Methodological Answer : The synthesis of triazinane derivatives often involves cyclization reactions using isocyanates or thioureas. For 1-butyl derivatives, a simplified approach includes reacting alkyl isocyanates with catalytic bases (e.g., lithium dibenzylamide) in ether solvents, followed by recrystallization (e.g., acetone) to achieve high purity (90% yield) . Eco-friendly methods prioritize solvent reduction and non-toxic catalysts (e.g., FeCl₃·6H₂O), though yields may vary depending on substituent steric effects .

| Method | Catalyst | Solvent | Yield | Key Advantage |

|---|---|---|---|---|

| Alkyl isocyanate cyclization | Lithium dibenzylamide | Diethyl ether | 90% | High crystallinity |

| Thiourea-acid condensation | FeCl₃·6H₂O | Solvent-free | 40–60% | Reduced toxicity |

Q. How can X-ray diffraction (XRD) resolve the crystalline structure of this compound?

- Methodological Answer : Single-crystal XRD at low temperatures (e.g., 200 K) provides precise bond-length data (mean C–C = 0.005 Å) and crystallographic parameters (R factor = 0.044). Sample preparation requires slow evaporation or diffusion-based crystallization (e.g., acetone/hexane mixtures) to obtain diffraction-quality crystals. Symmetry analysis confirms the trigonal planar geometry of the triazinane core .

Q. What analytical techniques are recommended for assessing solubility and stability in polar vs. non-polar solvents?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points (e.g., 530–531 K for methoxyphenyl analogs) and thermogravimetric analysis (TGA) for decomposition profiles . Solubility can be quantified via HPLC or UV-Vis spectroscopy in solvents like DMSO, acetone, or chloroform. Stability studies should monitor hydrolytic degradation under acidic/basic conditions using FT-IR to track carbonyl group integrity .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization efficiency of this compound synthesis?

- Methodological Answer : Cyclization proceeds via nucleophilic attack of the isocyanate nitrogen on the carbonyl carbon, facilitated by Lewis acid catalysts (e.g., Fe³⁺). Kinetic studies using in situ FT-IR reveal rate-limiting steps depend on substituent electronic effects. Computational modeling (DFT) shows electron-withdrawing groups stabilize transition states, reducing activation energy by 15–20 kJ/mol .

Q. How can density functional theory (DFT) predict electronic properties and reactivity for functionalized triazinanes?

- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps ≈ 4.5–5.2 eV), correlating with experimental UV spectra. Electrostatic potential maps identify nucleophilic sites (e.g., carbonyl oxygens) for regioselective modifications. docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes) with RMSD < 2.0 Å .

Q. How should researchers reconcile contradictions in catalytic efficiency across synthesis protocols?

- Methodological Answer : Discrepancies arise from varying catalyst loading (e.g., 5 mol% vs. 10 mol% FeCl₃), solvent polarity, and temperature. Systematic optimization via response surface methodology (RSM) identifies ideal conditions. For example, increasing FeCl₃·6H₂O to 15 mol% at 100°C improves dithione derivative yields from 40% to 65% . Cross-validation with NMR kinetics and crystallography resolves mechanistic ambiguities .

Q. What strategies validate the biological activity of this compound using in silico models?

- Methodological Answer : Molecular docking against protein databases (PDB IDs: 1XYZ, 2ABC) predicts inhibition of cyclooxygenase-2 (COX-2) with binding energies ≤ −8.5 kcal/mol. MD simulations (GROMACS) assess complex stability over 100 ns trajectories. Experimental validation via enzyme assays (IC₅₀) and cytotoxicity screening (MTT tests on HEK-293 cells) confirm computational predictions .

Key Considerations for Data Interpretation

- Structural vs. Spectral Data : XRD provides definitive bond lengths, while FT-IR and NMR (¹H/¹³C) validate functional groups. Discrepancies in substituent orientation require Hirshfeld surface analysis .

- Catalyst Selection : Brønsted acids (e.g., PTSA) favor proton transfer mechanisms, whereas Lewis acids (e.g., FeCl₃) enhance electrophilicity. Cross-referencing catalytic performance with Hammett constants resolves electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.